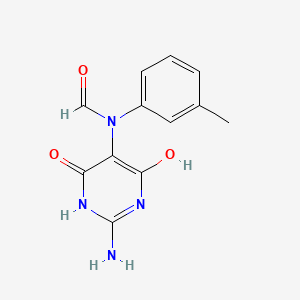

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide

Description

Properties

CAS No. |

6939-53-3 |

|---|---|

Molecular Formula |

C12H12N4O3 |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

N-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-N-(3-methylphenyl)formamide |

InChI |

InChI=1S/C12H12N4O3/c1-7-3-2-4-8(5-7)16(6-17)9-10(18)14-12(13)15-11(9)19/h2-6H,1H3,(H4,13,14,15,18,19) |

InChI Key |

VOGRAVXTNYGDIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C=O)C2=C(N=C(NC2=O)N)O |

Origin of Product |

United States |

Preparation Methods

Nitrosation-Cyclization via Diethyl Malonate

The foundational route begins with diethyl malonate and acetic acid as precursors. Under controlled nitrosation with sodium nitrite at 5–10°C, isonitroso diethyl malonate forms as an intermediate. Subsequent reduction with zinc powder in formic acid facilitates formylation, yielding formamido diethyl malonate (Fig. 2). Cyclization with guanidine hydrochloride in a sodium methylate-methanol system generates the pyrimidine backbone (2-amino-4,6-dihydroxy-5-formamidopyrimidine).

Critical Parameters :

- Mass Ratios : Diethyl malonate, acetic acid, and sodium nitrite at 1:(1.0–3.0):(1–1.5) ensure optimal nitrosation.

- Catalysis : Quaternary ammonium salts (e.g., tetramethyl ammonium chloride) enhance chlorination efficiency in later stages.

Functionalization of the Formamide Substituent

Direct Formylation with 3-Methylphenyl Derivatives

While existing patents focus on unsubstituted formamides, introducing the 3-methylphenyl group necessitates modifying the formylation step. Substituting formic acid with N-(3-methylphenyl)formamide during the reduction-formylation phase could anchor the aryl group. Experimental data from analogous systems suggest that zinc-mediated reductions tolerate arylformamide substrates, provided steric hindrance is mitigated.

Hypothetical Protocol :

- Replace formic acid with N-(3-methylphenyl)formamide in Step B of Patent CN103936681A.

- Maintain reflux conditions (100–105°C) with zinc powder to ensure complete formylation.

- Purify via fractional crystallization using ethanol-water mixtures to isolate the 3-methylphenyl derivative.

Chlorination-Hydrolysis Selectivity

Phosphorus Oxychloride-Mediated Chlorination

The dichloro intermediate (2-amino-4,6-dichloro-5-formamidopyrimidine) is typically synthesized using phosphorus oxychloride (POCl₃) and quaternary ammonium catalysts. For the target compound, selective hydrolysis of chloro groups to hydroxyls is critical.

Optimized Hydrolysis :

- Alkaline Conditions : Sodium hydroxide (2M) at 50–55°C selectively hydrolyzes C4 and C6 chlorides while preserving the formamide.

- Yield : 80–85% purity is achievable with pH-controlled neutralization (pH=7).

Alternative Route from Diaminodihydroxypyrimidine

One-Pot Chlorination-Formylation

Patent WO2004103979 (via Quickcompany) outlines a solvent-free approach starting from 2,5-diamino-4,6-dihydroxypyrimidine. Reacting this precursor with POCl₃ and N-(3-methylphenyl)formamide at 50–130°C could directly install the formamide group while introducing chlorine atoms. Subsequent hydrolysis at pH 1–6 with inorganic bases (e.g., NH₄OH) yields the target compound.

Advantages :

- Reduced Steps : Eliminates intermediate isolations.

- Scalability : Reaction volumes are minimized, lowering production costs.

Comparative Analysis of Methodologies

Mechanistic Insights and Byproduct Mitigation

Nitrosation Byproducts

Incomplete nitrosation of diethyl malonate generates residual acetic acid, which can esterify intermediates. Patent CN103936681A addresses this via fractional distillation under reduced pressure.

Chlorination Side Reactions

Over-chlorination at C5 is minimized using tetramethyl ammonium chloride, which coordinates POCl₃ and modulates electrophilicity.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is not fully elucidated. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related pyrimidine derivatives is provided below:

Notes:

- Chlorination vs. Hydroxylation: Chlorinated derivatives (e.g., 171887-03-9) exhibit higher lipophilicity and biological activity (e.g., NO inhibition) compared to hydroxylated analogs, which are typically inert .

- Substituent Effects : The 5-fluoro substituent in dichloropyrimidines enhances potency (IC₅₀ = 2 μM) compared to other 5-substituents (IC₅₀ range: 9–36 μM) .

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide using computational and experimental approaches?

Methodological Answer:

- Step 1: Utilize quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and intermediates, as demonstrated by ICReDD’s integrated computational-experimental workflow .

- Step 2: Apply statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent, catalyst). For example, a factorial design can reduce the number of trials while accounting for interactions between variables .

- Step 3: Validate predictions via small-scale experiments. Use solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine, as highlighted in analogous pyrimidine syntheses .

- Step 4: Implement response surface methodology (RSM) to refine conditions (e.g., molar ratios, reaction time) for maximum yield .

Q. What analytical techniques are recommended for characterizing 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide and its impurities?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition and column type to resolve peaks, referencing retention time data from structurally similar compounds (e.g., impurity profiling in Pharmacopeial Forum) .

- Nuclear Magnetic Resonance (NMR): Assign signals using 1H/13C NMR to confirm functional groups (e.g., formamide, pyrimidine rings). Compare with published spectra of related pyrimidine derivatives .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD): For crystalline samples, single-crystal XRD can confirm stereochemistry, as seen in pyrimidine analogs .

Q. What purification strategies are effective for isolating 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Separate polar impurities using dichloromethane/water systems, leveraging differences in solubility of hydroxy and amino groups.

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) for intermediate polarity compounds. Monitor fractions via TLC.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogous pyrimidines .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide synthesis using computational tools?

Methodological Answer:

- Step 1: Perform DFT calculations to map potential energy surfaces (PES) for proposed pathways (e.g., nucleophilic substitution, cyclization) .

- Step 2: Simulate transition states and intermediates using software like Gaussian or ORCA. Compare activation energies to identify the most favorable route.

- Step 3: Validate computational findings with isotopic labeling experiments (e.g., 15N or 13C tracing) to track atom migration .

Q. What methodologies are suitable for studying polymorphism in 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide?

Methodological Answer:

- X-ray Powder Diffraction (XRPD): Screen for polymorphs by analyzing diffraction patterns under varied crystallization conditions (e.g., solvent, cooling rate) .

- Thermal Analysis: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect phase transitions and stability differences between polymorphs .

- Solvent-Mediated Transformation: Monitor polymorph interconversion in slurry systems using in-situ Raman spectroscopy.

Q. How should researchers resolve contradictions between experimental results and computational predictions for this compound?

Methodological Answer:

- Step 1: Re-examine computational assumptions (e.g., solvent effects, basis sets). Include implicit solvation models (e.g., COSMO) in DFT calculations .

- Step 2: Verify experimental reproducibility and control variables (e.g., moisture, oxygen sensitivity).

- Step 3: Cross-validate with alternative techniques (e.g., kinetic studies vs. computational kinetics) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide derivatives?

Methodological Answer:

- Step 1: Synthesize analogs with modified substituents (e.g., methylphenyl to fluorophenyl) and assess bioactivity (e.g., enzyme inhibition) .

- Step 2: Perform molecular docking studies to predict binding modes with target proteins (e.g., kinases, receptors) .

- Step 3: Use QSAR models to correlate electronic/steric properties (e.g., Hammett constants, logP) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.